molecular formula C27H35N3O2 B4026085 N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE

N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE

Cat. No.: B4026085
M. Wt: 433.6 g/mol
InChI Key: UQUKXZXZOLIAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE is a synthetic organic compound characterized by the presence of adamantane groups attached to a pyridine ring through amide linkages. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, making it a valuable component in various chemical and pharmaceutical applications. The compound’s unique structure imparts significant chemical stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE typically involves the following steps:

    Formation of Adamantane Derivatives: Adamantane is first functionalized to introduce reactive groups such as amines or carboxylic acids.

    Amide Bond Formation: The functionalized adamantane derivatives are then reacted with 2,5-pyridinedicarboxylic acid or its derivatives under conditions that promote amide bond formation. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane groups can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the pyridine ring or the amide linkages.

    Substitution: The compound can participate in substitution reactions, where functional groups on the adamantane or pyridine ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane groups may yield adamantanone derivatives, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: The compound serves as a building block for the synthesis of complex molecules and materials. Its stability and rigidity make it suitable for constructing molecular frameworks and polymers.

    Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may act as a ligand for biological targets or as a scaffold for designing bioactive molecules.

    Medicine: Research into the compound’s pharmacological properties may reveal therapeutic applications, such as antiviral, antibacterial, or anticancer activities.

    Industry: The compound’s stability and unique properties make it valuable in the development of advanced materials, such as coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane groups can enhance binding affinity and specificity through hydrophobic interactions and steric effects. The pyridine ring may participate in coordination with metal ions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

    N,N’-DI(ADAMANTAN-1-YL)-2,6-PYRIDINEDICARBOXAMIDE: Similar structure but with different positioning of the carboxamide groups on the pyridine ring.

    N,N’-DI(ADAMANTAN-1-YL)-BENZENE-1,4-DICARBOXAMIDE: Similar structure but with a benzene ring instead of a pyridine ring.

    N,N’-DI(ADAMANTAN-1-YL)-2,5-FURANEDICARBOXAMIDE: Similar structure but with a furan ring instead of a pyridine ring.

Uniqueness: N,N’-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE is unique due to the specific positioning of the adamantane groups on the 2,5-pyridinedicarboxamide framework. This arrangement imparts distinct chemical and biological properties, such as enhanced stability and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-N,5-N-bis(1-adamantyl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2/c31-24(29-26-9-16-3-17(10-26)5-18(4-16)11-26)22-1-2-23(28-15-22)25(32)30-27-12-19-6-20(13-27)8-21(7-19)14-27/h1-2,15-21H,3-14H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUKXZXZOLIAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN=C(C=C4)C(=O)NC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N,N'-DI(ADAMANTAN-1-YL)-2,5-PYRIDINEDICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.